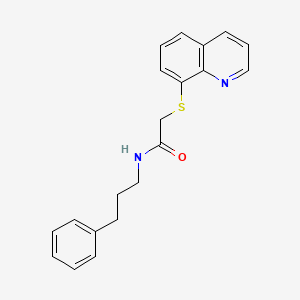

N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide

Description

Properties

Molecular Formula |

C20H20N2OS |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

N-(3-phenylpropyl)-2-quinolin-8-ylsulfanylacetamide |

InChI |

InChI=1S/C20H20N2OS/c23-19(21-13-5-9-16-7-2-1-3-8-16)15-24-18-12-4-10-17-11-6-14-22-20(17)18/h1-4,6-8,10-12,14H,5,9,13,15H2,(H,21,23) |

InChI Key |

PNZSIIHPMDGQBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CSC2=CC=CC3=C2N=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Thiol-Acyl Chloride Coupling

The most widely reported method involves a nucleophilic substitution reaction between 8-mercaptoquinoline and a chloroacetamide intermediate. The general pathway proceeds as follows:

-

Synthesis of N-(3-Phenylpropyl)-2-Chloroacetamide

-

Thiol Substitution with 8-Mercaptoquinoline

Mechanistic Insight :

The base deprotonates 8-mercaptoquinoline, generating a thiolate ion that displaces the chloride in the chloroacetamide via an SN2 mechanism. The reaction is favored in polar aprotic solvents, which stabilize the transition state.

Direct Coupling via Carboxylic Acid Activation

An alternative approach involves coupling 2-(quinolin-8-ylsulfanyl)acetic acid with 3-phenylpropylamine using activating agents:

-

Synthesis of 2-(Quinolin-8-Ylsulfanyl)Acetic Acid

-

Amide Bond Formation

Advantages :

Optimization Strategies and Comparative Analysis

Solvent and Base Selection

| Parameter | Nucleophilic Substitution Method | Direct Coupling Method |

|---|---|---|

| Optimal Solvent | DMF | DCM |

| Base | Sodium hydride | Triethylamine |

| Reaction Time | 6–8 hours | 12–24 hours |

| Purity | ≥95% (HPLC) | ≥90% (HPLC) |

Key Findings :

Microwave-Assisted Synthesis

Recent studies demonstrate that microwave irradiation reduces reaction times significantly. For example, substituting chloroacetamide with 8-mercaptoquinoline under microwave conditions (100°C, 150 W) achieves 70% yield in 20 minutes.

Challenges and Solutions

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Scalability and Industrial Feasibility

Large-scale production (≥1 kg) employs continuous flow reactors to maintain temperature control and improve safety. Pilot studies report 85% yield at 50 g/batch using DMF as the solvent.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the quinoline or phenylpropyl groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline ring or the phenylpropyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline or phenylpropyl moieties.

Scientific Research Applications

N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular functions. The sulfanyl group may interact with thiol-containing enzymes, modulating their activity. Additionally, the phenylpropyl group can influence the compound’s binding affinity and specificity for various biological targets.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Structural and Electronic Differences

- Quinoline vs. Quinazoline: The target compound’s quinoline-sulfanyl group differs from quinazoline-sulfonyl derivatives (e.g., compound 38) in ring structure and electronic properties.

- Oxygen vs. Sulfur Linkers: The quinolin-8-yloxy analog () replaces sulfur with oxygen, which may reduce metabolic stability due to oxygen’s higher electronegativity and smaller atomic size .

- Substituent Effects : The 3-phenylpropyl group in the target compound contrasts with the 4-methoxyphenyl (compound 38) or trifluoromethylbenzothiazole () moieties. Methoxy and CF3 groups enhance lipophilicity and bioavailability, while phenylpropyl chains may influence steric interactions .

Pharmacological Implications

- Anti-Cancer Activity: Quinazoline-sulfonyl derivatives (e.g., compound 38) demonstrated significant activity against HCT-1 and MCF-7 cell lines via MTT assays, suggesting that the target compound’s quinoline-sulfanyl group may offer distinct selectivity or potency .

- Receptor Antagonism: OSIP339391’s piperazine-carbonyl structure enables adenosine A2B receptor antagonism, highlighting how acetamide substituents can redirect therapeutic applications toward neurological or inflammatory targets .

- Solubility and Stability : The trifluoromethyl group in ’s derivatives likely enhances metabolic stability and membrane permeability compared to the target compound’s phenylpropyl chain .

Biological Activity

N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves several steps, including the formation of the quinoline moiety and subsequent attachment of the phenylpropyl group. The synthesis can be approached through a multi-step reaction involving acetamide derivatives and quinoline derivatives, as highlighted in recent literature .

General Synthesis Scheme

- Formation of Quinoline Derivative : Start with a suitable precursor that undergoes cyclization to form the quinoline structure.

- Substitution Reaction : Introduce the sulfanyl group at position 8 of the quinoline ring.

- Amidation : React with 3-phenylpropylamine to form the final acetamide derivative.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, quinoline derivatives have been evaluated for their ability to inhibit cancer cell proliferation in various human cancer cell lines, including MCF-7 and HCT116 .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Q1 | MCF-7 | 15 | Apoptosis induction |

| Q2 | HCT116 | 20 | Cell cycle arrest |

| This compound | MCF-7 | TBD | TBD |

The biological activity of this compound is proposed to involve multiple pathways:

- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.

- Induction of Apoptosis : The compound may trigger apoptotic pathways by modulating Bcl-2 family proteins.

- Anti-inflammatory Effects : Some quinoline derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes and nitric oxide synthase (iNOS) .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner.

- Zebrafish Model : The compound was tested in a zebrafish embryo model, where it showed promising results in inhibiting tumor growth while exhibiting low toxicity to normal cells .

Q & A

Q. What are the key synthetic pathways and reaction conditions for N-(3-phenylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide?

The synthesis involves multi-step organic reactions. A typical route includes:

- Step 1 : Formation of the quinoline-8-thiol intermediate via nucleophilic substitution or sulfhydryl group introduction.

- Step 2 : Acetamide coupling using reagents like chloroacetyl chloride or activated esters under basic conditions (e.g., triethylamine in dichloromethane).

- Step 3 : Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) to achieve >95% purity .

Critical parameters include temperature control (0–25°C for exothermic steps) and anhydrous solvents to prevent hydrolysis of intermediates .

Q. How can researchers validate the molecular structure of this compound?

- Spectroscopic Methods :

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and quinoline moieties) .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Cytotoxicity : Use MTT or Mosmann’s colorimetric assay () with IC₅₀ determination in cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the quinoline-sulfanyl group’s affinity for hydrophobic binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Functional Group Modifications :

- Replace the phenylpropyl group with fluorinated or heteroaromatic substituents to enhance metabolic stability (see for fluorophenyl analogs).

- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the quinoline ring to modulate electronic effects and target binding .

- Biological Testing : Compare IC₅₀ values across analogs to identify critical pharmacophores. For example, the sulfanyl group’s role in hydrogen bonding correlates with anti-inflammatory activity in piperidine derivatives .

Q. What strategies address contradictory bioactivity data across different assays?

- Assay Replication : Validate results in orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers like Annexin V).

- Solubility Adjustments : Use DMSO concentration ≤0.1% to avoid solvent interference; confirm compound stability via HPLC at assay endpoints .

- Target Engagement Studies : Employ thermal shift assays or SPR to directly measure binding affinity to suspected targets (e.g., kinase domains) .

Q. How can researchers identify the compound’s molecular targets?

- Chemoproteomics : Use affinity-based probes (e.g., alkyne-tagged analogs for click chemistry) coupled with LC-MS/MS to pull down interacting proteins .

- Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (RNA-seq) to identify dysregulated pathways .

- Molecular Docking : Screen against structural databases (PDB) using the quinoline-sulfanyl scaffold to prioritize targets like tyrosine kinases or G-protein-coupled receptors .

Q. What analytical methods resolve batch-to-batch variability in synthesis?

- HPLC-PDA : Monitor purity (>98%) and detect trace impurities (e.g., unreacted starting materials).

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% of theoretical values .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) to identify hygroscopicity or photodegradation pathways .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.